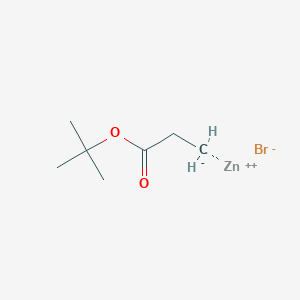
3-Tert-butoxy-3-oxopropylzinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butoxy-3-oxopropylzinc bromide is an organozinc compound widely used in organic synthesis. It is known for its ability to form carbon-carbon bonds, making it a valuable reagent in the construction of complex organic molecules. The compound has the molecular formula C7H13BrO2Zn and a molecular weight of 274.45 g/mol .
Métodos De Preparación
3-Tert-butoxy-3-oxopropylzinc bromide is typically prepared through the reaction of tert-butyl 3-bromopropionate with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction conditions involve refluxing the mixture for several hours until the desired product is formed .
Análisis De Reacciones Químicas
3-Tert-butoxy-3-oxopropylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Addition Reactions: The compound can add to carbonyl compounds to form β-hydroxy esters.
Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. Major products formed from these reactions include esters, ketones, and alcohols .
Aplicaciones Científicas De Investigación
3-Tert-butoxy-3-oxopropylzinc bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent for the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: The compound is employed in the preparation of conducting polymers and other advanced materials.
Medicinal Chemistry: It is utilized in the synthesis of bioactive compounds and drug intermediates.
Industrial Chemistry: The compound is used in the large-scale production of fine chemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 3-Tert-butoxy-3-oxopropylzinc bromide involves the formation of a zinc-carbon bond, which acts as a nucleophile in various reactions. The zinc atom coordinates with the carbonyl group, facilitating the addition or substitution reactions. The molecular targets include carbonyl compounds, halides, and other electrophiles .
Comparación Con Compuestos Similares
3-Tert-butoxy-3-oxopropylzinc bromide can be compared with other organozinc compounds such as:
3-Ethoxy-3-oxopropylzinc bromide: Similar in structure but with an ethoxy group instead of a tert-butoxy group.
3-Methoxy-3-oxopropylzinc bromide: Contains a methoxy group instead of a tert-butoxy group.
3-Isopropoxy-3-oxopropylzinc bromide: Features an isopropoxy group instead of a tert-butoxy group.
The uniqueness of this compound lies in its tert-butoxy group, which provides steric hindrance and influences the reactivity and selectivity of the compound in various reactions .
Propiedades
Fórmula molecular |
C7H13BrO2Zn |
|---|---|
Peso molecular |
274.5 g/mol |
Nombre IUPAC |
zinc;tert-butyl propanoate;bromide |
InChI |
InChI=1S/C7H13O2.BrH.Zn/c1-5-6(8)9-7(2,3)4;;/h1,5H2,2-4H3;1H;/q-1;;+2/p-1 |
Clave InChI |
QMJPAQDSXTXQRB-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC(=O)C[CH2-].[Zn+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


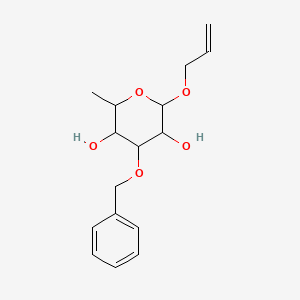
![[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride](/img/structure/B15123883.png)
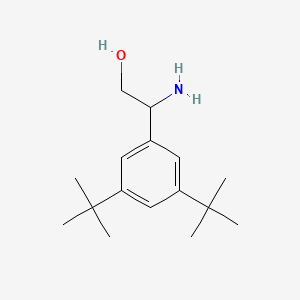

![1-Oxa-6-azacyclopentadecan-15-one,13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-, monohydrate,(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-](/img/structure/B15123904.png)


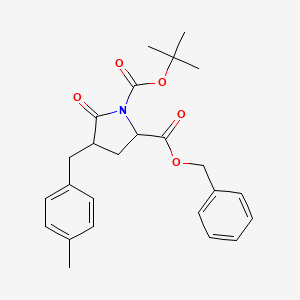
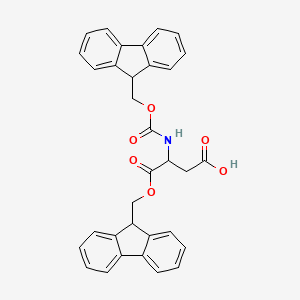
![4-Chloro-10-(3,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B15123918.png)
![N,4-Dimethyl-N-[(triisopropylsilyl)ethynyl]benzenesulfonamide](/img/structure/B15123931.png)
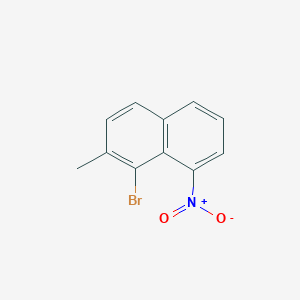
![[3-Hydroxy-13-methyl-7-[9-(3,3,4,4,4-pentafluorobutylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B15123961.png)

